molecular formula C16H24FNO3 B11832279 Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester

Cat. No.: B11832279
M. Wt: 297.36 g/mol
InChI Key: GLMRXMLEEKQTGL-AWEZNQCLSA-N
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Description

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is a chemical compound with a complex structure It is a derivative of carbamic acid, which is known for its applications in various fields, including pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester typically involves the reaction of a fluorophenyl derivative with a hydroxybutyl chain under controlled conditions. The process may include steps such as:

    Formation of the Hydroxybutyl Chain: This can be achieved through the reaction of a suitable alcohol with a butylating agent.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a fluorinating agent.

    Esterification: The final step involves the esterification of the carbamic acid with the dimethylethyl group under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl chain can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group may enhance binding affinity, while the hydroxybutyl chain can influence the compound’s solubility and bioavailability. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-(4-bromo-3-fluorophenyl)-N-methyl-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(4-fluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methyl-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H24FNO3

Molecular Weight

297.36 g/mol

IUPAC Name

tert-butyl N-[(4S)-4-(4-fluorophenyl)-4-hydroxybutyl]-N-methylcarbamate

InChI

InChI=1S/C16H24FNO3/c1-16(2,3)21-15(20)18(4)11-5-6-14(19)12-7-9-13(17)10-8-12/h7-10,14,19H,5-6,11H2,1-4H3/t14-/m0/s1

InChI Key

GLMRXMLEEKQTGL-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)CCC[C@@H](C1=CC=C(C=C1)F)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCC(C1=CC=C(C=C1)F)O

Origin of Product

United States

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